Enhanced Aqueous Solubility via 1,3-Dioxane Modification Relative to Aromatic 5-Substituted Analogs
The incorporation of a 1,3-dioxane moiety, which itself is fully miscible with water, into the C5-thioether linkage of the target compound is designed to confer significantly improved aqueous solubility compared to aromatic 5-substituted analogs such as 5-phenyl-1,3,4-thiadiazol-2-amine . While 1,3-dioxane exhibits a water solubility of approximately 87,600 mg/L , 5-phenyl-1,3,4-thiadiazol-2-amine is reported to be insoluble in water, requiring organic solvents like ethanol or DMSO for dissolution . This structural feature is critical for applications requiring aqueous compatibility without co-solvents.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Expected high aqueous solubility (due to 1,3-dioxane moiety; precise value not reported) |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine: Insoluble in water ; 1,3-Dioxane: 8.76E+04 mg/L |
| Quantified Difference | Qualitative shift from insoluble to likely soluble/miscible |
| Conditions | Based on structural analogy to 1,3-dioxane (CAS 505-22-6) and reported solubility of comparator |
Why This Matters
For researchers developing assays in aqueous buffers or requiring water-soluble building blocks, the target compound's enhanced solubility profile avoids the need for DMSO or other organic co-solvents that can interfere with biological systems or downstream processing.
